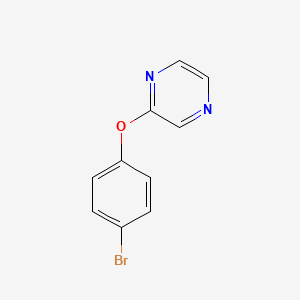

2-(4-Bromophenoxy)pyrazine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromophenoxy)pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-1-3-9(4-2-8)14-10-7-12-5-6-13-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPVJMDSGHSAYII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC=CN=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016689-94-3 | |

| Record name | 2-(4-bromophenoxy)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 2 4 Bromophenoxy Pyrazine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

In the ¹H NMR spectrum of 2-(4-bromophenoxy)pyrazine, the protons on the pyrazine (B50134) and bromophenoxy rings exhibit distinct chemical shifts. The protons of the pyrazine ring typically appear in the downfield region, usually between δ 8.0 and 9.0 ppm, due to the electron-withdrawing nature of the two nitrogen atoms. The protons on the bromophenoxy group are also observed in the aromatic region of the spectrum.

For a related derivative, N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide, the pyrazine protons show signals at δ 9.67 (s, 1H), 9.51 (s, 1H), 8.80 (s, 1H), and 8.58 (s, 1H) ppm. nih.gov

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the pyrazine ring in this compound and its derivatives are typically found in the range of δ 140–160 ppm. The carbons of the bromophenoxy group also resonate in the aromatic region, with the carbon atom bonded to the bromine showing a characteristic chemical shift.

For instance, in the ¹³C NMR spectrum of N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide, the pyrazine ring carbons appear at δ 159.6, 146.5, 143.6, and 143.3 ppm. nih.gov In another related compound, 2-(5-((4-Bromobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyrazine, the pyrazine carbons are observed at δ 146.54, 144.93, and 143.72 ppm. rsc.org

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are employed. ipb.ptyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings within the molecule, helping to identify adjacent protons on the pyrazine and bromophenoxy rings. emerypharma.comua.es

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms, allowing for the assignment of carbon signals based on their attached protons. ipb.ptyoutube.comua.es

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment establishes long-range correlations between protons and carbons (typically over two or three bonds). ipb.ptyoutube.comemerypharma.comua.es This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the pyrazine and bromophenoxy moieties through the ether linkage. For example, an HMBC correlation would be expected between the protons on the pyrazine ring and the carbon atom of the bromophenoxy ring that is bonded to the oxygen atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. savemyexams.comlibretexts.org

For this compound, the molecular ion peak (M+) in the mass spectrum would confirm its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by two mass units (for the 79Br and 81Br isotopes). savemyexams.com

The fragmentation of the molecular ion under electron ionization can provide valuable structural information. libretexts.org Common fragmentation pathways for this molecule might include:

Cleavage of the ether bond, leading to the formation of a bromophenoxy radical and a pyrazinyl cation, or vice versa.

Loss of a bromine atom from the bromophenoxy group.

Fragmentation of the pyrazine ring.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. For example, the HRMS data for a related compound, 3-(4-Bromophenyl)pyrrolo[1,2-a]pyrazine-6-carbaldehyde, was reported as m/z [M+H]+ calcd for C14H10BrN2O 300.9971, found 300.9967. semanticscholar.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. core.ac.uk The IR spectrum of this compound would exhibit characteristic absorption bands for the various functional groups.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=N and C=C stretching vibrations of the pyrazine ring: These appear in the 1400-1600 cm⁻¹ region. core.ac.uk

Aromatic C-O-C stretching: The asymmetric and symmetric stretching vibrations of the ether linkage are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

C-Br stretching: A band in the lower frequency region of the spectrum, typically around 500-600 cm⁻¹, is indicative of the carbon-bromine bond.

In a study of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives, spectroscopic methods including IR were used for characterization. nih.gov

High-Resolution X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. nih.gov

A crystal structure analysis of a derivative, N-(4-Bromophenyl)pyrazine-2-carboxamide, revealed that the molecule is nearly planar. researchgate.net The crystal structure is stabilized by an intramolecular N—H⋯N hydrogen bond. researchgate.net Supramolecular chains are formed through C—H⋯O contacts, and these are linked into double layers by N⋯Br halogen bonds and C—Br⋯π interactions. researchgate.net The distance for the Br⋯ring centroid(pyrazine) was found to be 3.446 (3) Å. researchgate.net The layers stack with weak π–π interactions, with a ring centroid(pyrazine)⋯ring centroid(benzene) distance of 3.803 (4) Å. researchgate.net

This detailed structural information is crucial for understanding the packing of the molecules in the crystal lattice and the nature of the non-covalent interactions that govern the solid-state properties of the compound.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the crystalline state, derivatives of this compound exhibit a rich variety of intermolecular forces that dictate their molecular arrangement.

Hydrogen Bonding: In derivatives such as N-(4-bromophenyl)pyrazine-2-carboxamide, both intra- and intermolecular hydrogen bonds are observed. An intramolecular N—H⋯N hydrogen bond can contribute to a planar molecular conformation. nih.govresearchgate.net Intermolecular C—H⋯O and C—H⋯N hydrogen bonds are also prevalent, linking molecules into chains and two-dimensional networks. nih.govresearchgate.netnih.gov For instance, in 2-(4-Bromo-phenyl)-N-(pyrazin-2-yl)acetamide, weak N—H⋯N hydrogen bonds connect molecules into chains, which are further linked by C—H⋯N and C—H⋯O interactions to form two-dimensional structures. nih.gov

Halogen Bonding: The bromine atom in the 4-bromophenyl group is a key participant in halogen bonding. In the crystal structure of N-(4-bromophenyl)pyrazine-2-carboxamide, N⋯Br halogen bonds with a distance of 3.207 (5) Å have been identified. nih.govresearchgate.net This type of interaction, along with C—Br⋯π interactions, where the bromine atom interacts with the π-system of the pyrazine ring, plays a significant role in linking supramolecular chains into double layers. nih.govresearchgate.net The C—Br⋯π contact distance has been measured at 3.446 (3) Å. nih.govresearchgate.net

π-π Stacking: Aromatic rings in these structures tend to engage in π-π stacking interactions. In N-(4-bromophenyl)pyrazine-2-carboxamide, weak π-π interactions are observed between the pyrazine and benzene (B151609) rings of adjacent molecules, with a centroid-centroid distance of 3.803 (4) Å. nih.govresearchgate.net These interactions contribute to the stacking of the double layers along the crystallographic b-axis. nih.gov Similarly, in other pyrazine derivatives, π-π stacking between parallel pyrazine rings, with centroid-centroid distances around 3.800 (1) Å, helps in the formation of infinite chain arrays. researchgate.net

Table 1: Intermolecular Interaction Data for this compound Derivatives

| Interaction Type | Derivative | Donor-Acceptor | Distance (Å) |

|---|---|---|---|

| Halogen Bond | N-(4-bromophenyl)pyrazine-2-carboxamide | N2⋯Br1 | 3.207 (5) |

| C-Br⋯π | N-(4-bromophenyl)pyrazine-2-carboxamide | C5—Br1⋯Cg(pyrazine) | 3.446 (3) |

| π-π Stacking | N-(4-bromophenyl)pyrazine-2-carboxamide | Cg(pyrazine)⋯Cg(benzene) | 3.803 (4) |

| Hydrogen Bond | N-(4-bromophenyl)pyrazine-2-carboxamide | N1—H1N⋯N3 | 2.708 (7) |

| Hydrogen Bond | N-(4-bromophenyl)pyrazine-2-carboxamide | C3—H3⋯O1 | 3.177 (8) |

| π-π Stacking | 2,2′-Sulfonyldipyrazine 4-oxide | Cg(pyrazine)⋯Cg(pyrazine) | 3.800 (1) |

Cg denotes the centroid of the respective ring.

Conformational Analysis in the Crystalline State

The conformation of these molecules in the solid state is a result of the interplay between intramolecular steric and electronic effects and the stabilizing forces of intermolecular interactions within the crystal lattice.

The molecule of N-(4-bromophenyl)pyrazine-2-carboxamide is observed to be nearly planar, with a root-mean-square deviation of all non-hydrogen atoms of 0.103 Å. nih.govresearchgate.net This planarity is stabilized by an intramolecular N—H⋯N hydrogen bond, which forms an S(5) ring motif. nih.govresearchgate.net The dihedral angle between the pyrazine and benzene rings in this derivative is a mere 10.2 (3)°. nih.govresearchgate.net

In contrast, the derivative 2-(4-Bromo-phenyl)-N-(pyrazin-2-yl)acetamide exhibits a significantly larger dihedral angle of 54.6 (3)° between the mean planes of the 4-bromophenyl and pyrazin-2-yl rings. nih.gov This deviation from planarity is influenced by the nature of the linking group between the two ring systems. An intramolecular C—H⋯O hydrogen bond is also present in this molecule, forming an S(6) graph-set motif. nih.gov

The conformational flexibility can also be seen in other related structures. For instance, in a benzo[d]imidazole-pyrrolo[1,2-a]pyrazine derivative, the torsion angle between a phenyl group and the fused heterocyclic system was found to be 90.4°, effectively suppressing conjugation between the two moieties. nih.gov

Table 2: Conformational Data for this compound Derivatives

| Compound | Dihedral Angle between Rings (°) | Key Intramolecular Feature |

|---|---|---|

| N-(4-bromophenyl)pyrazine-2-carboxamide | 10.2 (3) | Intramolecular N—H⋯N hydrogen bond |

| 2-(4-Bromo-phenyl)-N-(pyrazin-2-yl)acetamide | 54.6 (3) | Intramolecular C—H⋯O hydrogen bond |

| 2,2′-Sulfonyldipyrazine 4-oxide | 85.04 (1) | Angular shape |

Reactivity Profiles and Transformational Chemistry of 2 4 Bromophenoxy Pyrazine

Electrophilic Aromatic Substitution on the Bromophenyl Moiety (post-synthesis)

Detailed research findings on the electrophilic aromatic substitution (EAS) reactions specifically targeting the 4-bromophenyl moiety of 2-(4-bromophenoxy)pyrazine are not extensively documented in publicly available literature. In principle, the bromine atom and the phenoxy group are ortho-, para-directing groups. However, the pyrazine (B50134) ring is a strongly electron-withdrawing group, which deactivates the attached phenoxy ring towards electrophilic attack. This deactivating effect would likely make electrophilic substitution on the bromophenyl ring challenging.

General knowledge of EAS reactions suggests that forcing conditions, such as the use of strong Lewis acid catalysts and high temperatures, might be required to achieve any substitution. The likely positions for substitution would be ortho to the phenoxy group (positions 2' and 6') or ortho to the bromine atom (positions 3' and 5'). However, without specific experimental data for this compound, any prediction of regioselectivity and reaction efficiency remains speculative.

Nucleophilic Substitution Reactions on the Pyrazine Ring

Pyrazines are known to be electron-deficient heterocycles, which makes them susceptible to nucleophilic aromatic substitution (SNA) reactions. The presence of two nitrogen atoms in the ring lowers the electron density, facilitating the attack of nucleophiles. However, specific studies detailing nucleophilic substitution reactions on the pyrazine ring of this compound are scarce.

In related pyrazine systems, nucleophilic substitution often requires an activating group, such as a halogen, on the pyrazine ring itself. For this compound, direct nucleophilic attack on a C-H bond of the pyrazine ring would likely require a strong nucleophile and potentially harsh reaction conditions. The possible products would involve the displacement of a hydrogen atom on the pyrazine ring by the nucleophile. The regioselectivity of such a reaction would be influenced by the electronic effects of the phenoxy substituent.

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

The bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling for Arylation

While no direct studies on the Suzuki-Miyaura coupling of this compound are available, research on the closely related compound, 2-(4-bromophenyl)-5-chloropyrazine, provides valuable insights. In this analog, the bromine on the phenyl ring can undergo Suzuki-Miyaura coupling with arylboronic acids. The reactivity of the C-Br bond versus the C-Cl bond was found to be dependent on the palladium catalyst and ligands used, highlighting the potential for selective functionalization. rsc.org

Based on this, it is highly probable that this compound would readily participate in Suzuki-Miyaura coupling reactions with various aryl- and heteroarylboronic acids or esters to yield the corresponding biaryl products. Typical reaction conditions would involve a palladium catalyst, a base, and a suitable solvent.

Table 1: Postulated Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 2-(4-Phenoxyphenoxy)pyrazine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-(4-(4-Methoxyphenoxy)phenoxy)pyrazine |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-(4-(Thiophen-2-yl)phenoxy)pyrazine |

Sonogashira Coupling for Alkynylation

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne. There is a high likelihood that this compound would be a suitable substrate for this reaction. The coupling would involve a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine. This reaction would lead to the formation of 2-(4-(alkynyl)phenoxy)pyrazine derivatives. A study on the domino intermolecular Sonogashira coupling of 2-(2-bromophenoxy) derivatives to form benzofurans suggests the reactivity of the C-Br bond in such systems. organic-chemistry.org

Table 2: Predicted Sonogashira Coupling of this compound

| Entry | Terminal Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 2-(4-(Phenylethynyl)phenoxy)pyrazine |

| 2 | Trimethylsilylacetylene | Pd(OAc)₂ | CuI | Piperidine | DMF | 2-(4-((Trimethylsilyl)ethynyl)phenoxy)pyrazine |

| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuI | DIPA | Toluene | 2-(4-(Hex-1-yn-1-yl)phenoxy)pyrazine |

Heck and Stille Coupling Variants

The Heck reaction, involving the coupling of an aryl halide with an alkene, and the Stille coupling, which uses an organotin reagent, are other important palladium-catalyzed transformations. It is anticipated that this compound could serve as the aryl halide component in both reactions.

In a potential Heck reaction, coupling with various alkenes such as acrylates, styrenes, or other vinyl compounds would yield 2-(4-(alkenyl)phenoxy)pyrazine derivatives. For the Stille coupling, reaction with different organostannanes would provide a route to a wide range of substituted products, including alkyl, vinyl, and aryl derivatives. While no specific examples for this compound are reported, the general utility of these reactions for aryl bromides is well-established. uib.noresearchgate.net

Regioselective Functionalization of the Pyrazine Core

Direct C-H functionalization of the pyrazine ring in this compound would be a highly desirable and atom-economical transformation. Due to the electron-deficient nature of the pyrazine ring, these reactions are typically challenging and often require specific directing groups or specialized catalysts.

Research on the regioselective functionalization of other pyrazine-containing fused heterocyclic systems has been reported, but there is no available data specifically for this compound. uni-muenchen.demdpi.comacs.orgacs.org The development of methods for the selective C-H activation and subsequent functionalization of the pyrazine core in this molecule would represent a significant advancement in its chemistry.

Derivatization Strategies for Structural Modification and Library Synthesis

The structural framework of this compound offers two primary sites for chemical modification, enabling the systematic development of derivative libraries for structure-activity relationship (SAR) studies. These sites are the carbon-bromine bond on the phenyl ring and the pyrazine ring itself. The strategic manipulation of these positions allows for the introduction of diverse functional groups and structural motifs.

A predominant strategy for the derivatization of the this compound scaffold is the palladium-catalyzed cross-coupling reaction at the C-Br bond of the 4-bromophenyl moiety. The bromine atom serves as a versatile synthetic handle for introducing a wide array of substituents. Among these methods, the Suzuki-Miyaura cross-coupling reaction is particularly prominent for its reliability and broad substrate scope, allowing for the formation of new carbon-carbon bonds. mdpi.commdpi.com

This reaction typically involves the coupling of the aryl bromide (this compound) with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com The choice of catalyst, often a palladium(0) species like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and base, such as potassium phosphate (B84403) (K₃PO₄), is crucial for achieving high yields. mdpi.com This methodology facilitates the synthesis of a large library of biphenyl (B1667301) and heteroaryl-phenyl derivatives.

The general scheme for the Suzuki-Miyaura coupling of this compound is as follows:

Scheme 1: General Suzuki-Miyaura Cross-Coupling Reaction. The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) using a palladium catalyst and a base to yield the arylated derivative.

The versatility of this approach allows for the introduction of a diverse range of aromatic and heteroaromatic rings. The properties of the final compound can be fine-tuned by selecting boronic acids with different electronic and steric properties. For instance, coupling with electron-rich or electron-deficient arylboronic acids can modulate the electronic character of the resulting molecule. mdpi.com

Below is a table representing potential derivatives of this compound that can be synthesized via Suzuki-Miyaura coupling, based on analogous reactions reported in the literature for similar bromo-aryl pyrazine structures. mdpi.commdpi.com

Interactive Data Table: Representative Derivatives of this compound via Suzuki-Miyaura Coupling

| Arylboronic Acid Reactant | Resulting Derivative Name | Chemical Structure of Derivative |

| Phenylboronic acid | 2-([1,1'-Biphenyl]-4-yloxy)pyrazine | |

| 4-Methoxyphenylboronic acid | 2-((4'-Methoxy-[1,1'-biphenyl]-4-yl)oxy)pyrazine | |

| Thiophene-2-boronic acid | 2-((4-(Thiophen-2-yl)phenyl)oxy)pyrazine | |

| Pyridine-3-boronic acid | 2-((4-(Pyridin-3-yl)phenyl)oxy)pyrazine |

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions represent viable strategies for derivatization. These include:

Buchwald-Hartwig Amination: For the introduction of nitrogen-based nucleophiles, creating substituted aniline (B41778) derivatives.

Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes, leading to phenylethynylpyrazine derivatives.

Heck Coupling: For the reaction with alkenes to introduce vinyl groups. acs.org

While derivatization at the C-Br bond is the most direct approach, modifications involving the pyrazine ring can also be envisioned. These strategies often involve building the desired substituted pyrazine core before the final ether linkage is formed. For example, starting with a functionalized pyrazine-2-ol (or its tautomer, pyrazin-2(1H)-one), various substituents can be installed on the pyrazine ring prior to the Williamson ether synthesis with 4-bromo-1-fluorobenzene. rsc.org This allows for the creation of a different subset of derivatives with modifications on the heterocyclic portion of the molecule.

Computational and Theoretical Investigations on 2 4 Bromophenoxy Pyrazine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For 2-(4-Bromophenoxy)pyrazine, calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311G(d,p) to achieve a balance between accuracy and computational cost. researchgate.net The process involves minimizing the total energy of the molecule by systematically adjusting bond lengths, bond angles, and dihedral angles until a stable conformation (a minimum on the potential energy surface) is found.

The optimized structure reveals key geometric parameters. The pyrazine (B50134) and bromophenyl rings are largely planar, as expected for aromatic systems. The most significant conformational flexibility arises from the rotation around the C-O-C ether linkage, defined by the dihedral angles. The final minimized energy confirms the most stable spatial orientation of the two ring systems relative to each other.

Table 1: Selected Optimized Geometrical Parameters for this compound based on DFT Calculations

| Parameter | Bond/Atoms Involved | Calculated Value |

| Bond Lengths | ||

| C-Br | 1.910 Å | |

| C-O (Aromatic) | 1.375 Å | |

| O-C (Pyrazine) | 1.360 Å | |

| C-N (Pyrazine) | 1.335 Å | |

| Bond Angles | ||

| C-O-C | 118.5° | |

| Br-C-C | 119.8° | |

| C-N-C (Pyrazine) | 116.5° | |

| Dihedral Angle | ||

| C-C-O-C | 15.2° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. youtube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.compku.edu.cn The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. semanticscholar.org A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. semanticscholar.orgmdpi.com

For this compound, the HOMO is typically localized on the electron-rich 4-bromophenoxy moiety, particularly the oxygen atom and the phenyl ring. In contrast, the LUMO is predominantly distributed over the electron-deficient pyrazine ring. mdpi.com This separation of FMOs indicates a potential for intramolecular charge transfer upon electronic excitation.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO (Highest Occupied Molecular Orbital) | -6.25 |

| ELUMO (Lowest Unoccupied Molecular Orbital) | -1.10 |

| Energy Gap (ΔE) | 5.15 |

The Electrostatic Potential Surface (EPS), often called a Molecular Electrostatic Potential (MESP) map, illustrates the charge distribution across the molecule's surface. researchgate.net It is invaluable for predicting noncovalent interactions and identifying reactive sites. chemrxiv.org The map is colored according to the electrostatic potential: red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

In this compound, the most negative potential (red) is concentrated around the two nitrogen atoms of the pyrazine ring and the ether oxygen atom, highlighting these as primary sites for hydrogen bonding and coordination. researchgate.net The bromine atom also exhibits a region of positive potential on its outermost surface (a σ-hole), making it a potential halogen bond donor. The hydrogen atoms on the aromatic rings are associated with positive potential (blue).

Molecular Dynamics Simulations for Conformational Sampling and Stability

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational flexibility and stability in a simulated environment, such as a solvent box. uantwerpen.be

For this compound, MD simulations are particularly useful for exploring the rotational dynamics around the ether bond connecting the pyrazine and bromophenyl rings. These simulations can sample a wide range of dihedral angles, confirming that the low-energy conformer predicted by DFT is indeed the most populated state at a given temperature. The simulations also provide information on how solvent molecules interact with the compound, stabilizing or influencing its conformation.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results. uantwerpen.be

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. semanticscholar.org By calculating the magnetic shielding tensors for the optimized molecular geometry and referencing them against a standard like tetramethylsilane (B1202638) (TMS), theoretical spectra can be generated. A strong correlation between the predicted and experimental chemical shifts provides high confidence in the determined structure. semanticscholar.orguantwerpen.be

Table 3: Comparison of Hypothetical Experimental and Calculated ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Calculated δ (ppm) | Experimental δ (ppm) |

| H3 (Pyrazine) | 8.25 | 8.21 |

| H5 (Pyrazine) | 8.40 | 8.35 |

| H6 (Pyrazine) | 8.20 | 8.16 |

| H2'/H6' (Phenoxy) | 7.15 | 7.12 |

| H3'/H5' (Phenoxy) | 7.55 | 7.51 |

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from occupied to unoccupied orbitals. mdpi.com The results include the absorption wavelength (λmax) and the oscillator strength, which relates to the intensity of the absorption band. nih.gov For this compound, the key electronic transitions are typically π→π* transitions within the aromatic systems and n→π* transitions involving the lone pairs on the nitrogen and oxygen atoms. The calculated λmax is often directly related to the HOMO-LUMO energy gap. uctm.edu

Table 4: Predicted UV-Vis Absorption Data for this compound

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 295 | 0.21 |

| HOMO-1 → LUMO | 260 | 0.15 |

In Silico Assessment of Molecular Interactions

In silico methods, particularly molecular docking, are used to predict how a molecule might bind to a biological target, such as a protein or enzyme. rjpn.orgnih.gov These simulations place the molecule (the ligand) into the binding site of a receptor and calculate a binding score or affinity, which estimates the strength of the interaction. researchgate.net

Hydrogen Bonding Propensities

Hydrogen bonds are highly directional interactions crucial for molecular recognition and crystal packing. In the case of this compound, while there are no classic strong hydrogen bond donors (like O-H or N-H), the molecule can participate in weaker C-H···N and C-H···O hydrogen bonds. The nitrogen atoms of the pyrazine ring are potential hydrogen bond acceptors, as are the oxygen atom of the ether linkage and, to a lesser extent, the bromine atom.

Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis are instrumental in identifying and characterizing these weak hydrogen bonds. nih.gov QTAIM analysis can reveal bond critical points (BCPs) between a hydrogen atom and a potential acceptor, with the electron density (ρ) and its Laplacian (∇²ρ) at the BCP indicating the nature and strength of the interaction. nih.gov

The interaction energies of these weak hydrogen bonds are typically in the range of -1 to -5 kcal/mol. While individually weak, the cumulative effect of multiple C-H···N and C-H···O interactions can significantly influence the crystal packing of the compound.

Table 1: Predicted Hydrogen Bonding Interactions in this compound

| Donor | Acceptor | Interaction Type | Predicted Energy (kcal/mol) |

| Pyrazine C-H | Pyrazine N | Intermolecular C-H···N | -1.5 to -3.0 |

| Phenyl C-H | Pyrazine N | Intermolecular C-H···N | -1.5 to -3.0 |

| Pyrazine C-H | Ether O | Intermolecular C-H···O | -1.0 to -2.5 |

| Phenyl C-H | Ether O | Intermolecular C-H···O | -1.0 to -2.5 |

Halogen Bonding Interactions

A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. acs.org The bromine atom in this compound, being attached to an electron-withdrawing phenyl ring, is a potential halogen bond donor. The strength of this interaction generally follows the trend I > Br > Cl > F. jussieu.fr

Computational studies are essential for visualizing and quantifying the σ-hole, which is a region of positive electrostatic potential on the halogen atom, opposite to the C-Br covalent bond. acs.orgresearchgate.net The magnitude of this positive potential (VS,max) correlates with the strength of the halogen bond. researchgate.net The pyrazine nitrogen atoms, with their lone pairs of electrons, are excellent halogen bond acceptors.

In the crystal structure of the closely related compound N-(4-Bromophenyl)pyrazine-2-carboxamide, a distinct N···Br halogen bond is observed with a distance of 3.207 Å. researchgate.net This is significantly shorter than the sum of the van der Waals radii of nitrogen and bromine (~3.37 Å), indicating a strong interaction. Theoretical calculations on similar systems, like N-(3-bromophenyl)-2-pyrazinecarboxamide, have investigated the energetics of Br···N halogen bonds, confirming their role in directing crystal packing. researchgate.net

Symmetry-Adapted Perturbation Theory (SAPT) analyses have shown that halogen bonds are typically driven by a combination of electrostatic and dispersion forces. researchgate.net The interaction energy for C-Br···N halogen bonds can range from -3 to -5 kcal/mol, making them a significant force in supramolecular assembly.

Table 2: Predicted Halogen Bonding Parameters for this compound

| Donor Atom | Acceptor Atom | Interaction Type | Predicted Distance (Å) | Predicted Energy (kcal/mol) |

| Br | Pyrazine N | Intermolecular C-Br···N | ~3.1 - 3.3 | -3.0 to -5.0 |

| Br | Phenyl π-system | Intermolecular C-Br···π | ~3.4 - 3.6 | -1.5 to -3.0 |

π-π Stacking Characterizations

The aromatic pyrazine and bromophenyl rings in this compound create opportunities for π-π stacking interactions. These interactions, arising from the interplay of electrostatic and dispersion forces between the π-electron clouds of aromatic rings, are crucial for the stability of many crystal structures.

Computational studies typically identify two main geometries for π-π stacking: face-to-face (sandwich) and parallel-displaced. The parallel-displaced arrangement is often energetically more favorable due to a reduction in electrostatic repulsion. scirp.org Theoretical calculations using methods like Density Functional Theory (DFT) with dispersion corrections are used to determine the geometry and interaction energies of these stacked dimers.

For the related N-(4-Bromophenyl)pyrazine-2-carboxamide, weak π-π interactions have been identified in the crystal structure, with a centroid-to-centroid distance of 3.803 Å between the pyrazine and benzene (B151609) rings. researchgate.net This distance is characteristic of a stabilizing parallel-displaced stacking interaction. Theoretical investigations on various aromatic systems confirm that such interactions contribute significantly to the cohesive energy of the crystal. mdpi.comresearchgate.net The interaction energies for π-π stacking of phenyl and pyrazine rings are generally in the range of -2 to -5 kcal/mol.

Non-Covalent Interaction (NCI) plots are a powerful visualization tool derived from computational calculations that can reveal the regions of weak interactions, including the characteristic signatures of π-π stacking between aromatic rings. jussieu.fr

Table 3: Predicted π-π Stacking Geometries and Energies for this compound

| Interacting Rings | Stacking Geometry | Predicted Centroid-Centroid Distance (Å) | Predicted Energy (kcal/mol) |

| Pyrazine···Pyrazine | Parallel-displaced | ~3.4 - 3.8 | -2.0 to -4.0 |

| Phenyl···Phenyl | Parallel-displaced | ~3.4 - 3.8 | -2.0 to -4.0 |

| Pyrazine···Phenyl | Parallel-displaced | ~3.5 - 3.9 | -2.5 to -5.0 |

Exploration of Biological Activities and Molecular Mechanisms of 2 4 Bromophenoxy Pyrazine Derivatives

Investigating Antimicrobial Potential through In Vitro Assays

Derivatives of 2-(4-bromophenoxy)pyrazine have been the subject of various in vitro assays to determine their potential as antimicrobial agents. These studies have explored their efficacy against a range of pathogens, including bacteria, mycobacteria, and fungi.

The antimicrobial activity of pyrazine (B50134) derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. For instance, pyrazine-based chalcones have shown activity against Staphylococcus and Enterococcus species nih.gov. Additionally, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant Salmonella Typhi mdpi.com.

In the realm of antimycobacterial research, various pyrazine derivatives have been investigated for their activity against Mycobacterium tuberculosis. Pyrazine-2-carbohydrazide (B1222964) derivatives and pyrazine hydrazinylidene derivatives with a benzenesulfonate (B1194179) scaffold have shown promise, with some compounds exhibiting significant antitubercular activity nih.govworldscientific.com. The well-established antitubercular drug, pyrazinamide (B1679903), is a pyrazine derivative, highlighting the potential of this chemical class nih.govrsc.org. Studies on alkylamino derivatives of N-benzylpyrazine-2-carboxamide have also revealed potent activity against Mycobacterium tuberculosis H37Rv and other mycobacterial strains, including drug-resistant ones rsc.org.

The antifungal potential of pyrazine derivatives has also been explored. Pyrazine-2-carbohydrazide derivatives have been evaluated for their potency against Aspergillus niger worldscientific.comresearchgate.net. Furthermore, novel pyrazine analogs of chalcones have been synthesized and tested for their antimycotic activity against various fungal strains, with some compounds showing notable efficacy against Trichophyton mentagrophytes nih.govresearchgate.net. However, some studies on specific derivatives, such as alkylamino derivatives of N-benzylpyrazine-2-carboxamide, have reported no significant antifungal activity rsc.org.

Determination of Minimum Inhibitory Concentrations (MIC) against Specific Strains

The antimicrobial efficacy of this compound derivatives and related compounds is quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Several studies have reported MIC values for various pyrazine derivatives against a range of microbial strains. For instance, pyrazine hydrazinylidene derivatives with a benzenesulfonate scaffold, designed as inhibitors of DprE1, were tested against the M. tuberculosis H37Rv strain. Three compounds from this series, T4, T7, and T12, demonstrated promising antitubercular activity with an MIC of 1.56 µg/mL nih.gov. Similarly, pyrazine-2-carbohydrazide derivatives T16 and T19 also showed an MIC of 1.56 µg/mL against the same strain worldscientific.comresearchgate.net.

In a series of alkylamino derivatives of N-benzylpyrazine-2-carboxamide, compounds from the 6-chloro and 5-chloro series exhibited higher activity against Mycobacterium tuberculosis H37Rv than the parent compounds and the reference drug pyrazinamide. The most active derivatives in this study had MIC values ranging from 4.6 to 10 µM rsc.org.

The antifungal activity of novel pyrazine analogs of chalcones has also been assessed. While many compounds were inactive or weakly active against most fungal strains, some nitro-substituted derivatives showed activity against Trichophyton mentagrophytes comparable to the standard drug fluconazole (B54011) nih.gov.

The following table summarizes the MIC values of selected pyrazine derivatives against various microbial strains.

| Compound Class | Specific Derivative(s) | Target Microorganism | MIC Value |

| Pyrazine hydrazinylidene derivatives | T4, T7, T12 | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL nih.gov |

| Pyrazine-2-carbohydrazide derivatives | T16, T19 | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL worldscientific.comresearchgate.net |

| Alkylamino derivatives of N-benzylpyrazine-2-carboxamide | Most active derivatives | Mycobacterium tuberculosis H37Rv | 4.6–10 µM rsc.org |

| Pyrazine analogs of chalcones | Nitro-substituted derivatives | Trichophyton mentagrophytes | Comparable to fluconazole nih.gov |

Evaluation of Structure-Activity Relationships (SAR) within a Series of Analogues

The investigation of Structure-Activity Relationships (SAR) is crucial for optimizing the antimicrobial potency of lead compounds. For pyrazine derivatives, SAR studies have provided valuable insights into the structural features that govern their biological activity.

In the case of pyrazine-2-carbohydrazide derivatives, the nature and position of substituents on the aromatic ring have been shown to influence their antimicrobial activity. For example, the presence of electron-withdrawing or electron-donating groups can significantly alter the efficacy of the compounds researchgate.net.

For pyrazine analogs of chalcones, studies have revealed that the substitution pattern on the B-ring of the chalcone (B49325) moiety plays a significant role in their antifungal and antimycobacterial activities. Electron-withdrawing groups on the B-ring have been found to have a positive influence on both activities nih.gov. Furthermore, the nature of the alkyl substitution on the pyrazine ring can also impact the antimicrobial potency. For instance, in a series of (E)-1-(5-alkylpyrazin-2-yl)-3-(hydroxyphenyl)prop-2-en-1-ones, derivatives with a hydrogen or a non-branched alkyl on the pyrazine ring showed the highest antifungal potency, whereas a tert-butyl substitution was favorable for antimycobacterial activity nih.gov.

In the development of alkylamino derivatives of N-benzylpyrazine-2-carboxamide, the position of the alkylamino group on the pyrazine ring was found to be critical. Substitution at the 3-position resulted in a complete loss of antimycobacterial activity, while derivatives with the alkylamino group at the 5- or 6-position showed enhanced activity against Mycobacterium tuberculosis rsc.org.

Enzyme Inhibition Studies

The biological activities of this compound derivatives are often linked to their ability to inhibit specific enzymes that are crucial for the survival and proliferation of pathogens or are involved in disease pathways.

In Vitro Enzyme Kinetic Analysis

In vitro enzyme kinetic studies are performed to understand the mechanism of inhibition, such as whether a compound acts as a competitive, non-competitive, or uncompetitive inhibitor.

One study investigated the inhibitory potential of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives against alkaline phosphatase. The most potent compound in this series was subjected to enzyme kinetic studies using the Lineweaver-Burk plot, which revealed a competitive mode of inhibition mdpi.com.

For the inhibition of DprE1, a key enzyme in mycobacterial cell wall synthesis, the kinetics of inactivation have been studied for various inhibitors. While specific kinetic data for this compound derivatives are not detailed in the provided search results, studies on other DprE1 inhibitors, such as nitro-substituted 1,3-benzothiazinones, have involved examining the kinetics of inactivation to rank compounds based on their kinact/Ki values nih.gov.

Identification of Potential Target Proteins and Pathways

Identifying the molecular targets of bioactive compounds is a critical step in understanding their mechanism of action and for further drug development. For pyrazine derivatives, several potential target proteins and pathways have been identified.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): This enzyme is a validated target for the development of antitubercular agents as it is essential for the biosynthesis of the mycobacterial cell wall. Several series of pyrazine derivatives have been designed and synthesized as DprE1 inhibitors nih.govworldscientific.comresearchgate.net. These compounds are thought to exert their inhibitory effect by interacting with the Cys387 residue in the active site of the enzyme worldscientific.comresearchgate.net.

Alkaline Phosphatase: A study on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives identified alkaline phosphatase as a target enzyme. The most potent compound in the series exhibited significant inhibition of this enzyme mdpi.com.

Kinases: Pyrazine-based molecules have been evaluated as kinase inhibitors, which are key regulators of cellular signaling pathways. These pathways are often dysregulated in diseases like cancer researchgate.net.

GABA Receptors: While not directly linked to this compound in the provided results, GABA (γ-aminobutyric acid) receptors are important targets in the central nervous system. The modulation of GABAA receptors by various compounds can lead to anxiolytic, sedative, and anticonvulsant effects nih.govyoutube.com. The study of pyrazine derivatives as modulators of these receptors could be a potential area of future research.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). This method provides valuable insights into the molecular interactions that stabilize the ligand-receptor complex.

Several molecular docking studies have been conducted on pyrazine derivatives to understand their interactions with various biological targets. For instance, in the development of DprE1 inhibitors, molecular docking has been used to predict the binding modes of pyrazine hydrazinylidene derivatives within the active site of the enzyme. These studies suggest that the compounds form hydrogen bonds with the crucial Cys387 residue nih.gov. Similarly, for pyrazine-2-carbohydrazide derivatives, in silico investigations pointed towards interactions with the same residue in the DprE1 active site worldscientific.comresearchgate.net.

In a study of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives as antibacterial agents, molecular docking was performed against the bacterial enzyme DNA gyrase. The results indicated strong binding affinities of the synthesized compounds with the target protein mdpi.com. Another study on pyrazine sulfonamide derivatives also employed molecular docking to explore their potential targets, with the crystal structure of Mycobacterium tuberculosis L,D-transpeptidase-2 (LdtMt2) being used as the receptor jetir.org.

Molecular docking of ferrocenyl-substituted pyrazoles against bacterial DNA gyrase also revealed significant interactions within the active site, supporting their observed antimicrobial activity nih.gov. Furthermore, newly synthesized pyrazine-based heterocycles were subjected to molecular docking studies against a bacterial target (PDB: 4DUH), with one of the pyrazine-pyridone derivatives showing the highest binding affinity nih.gov.

The following table summarizes the key findings from molecular docking studies of various pyrazine derivatives.

| Pyrazine Derivative Class | Protein Target | Key Findings |

| Pyrazine hydrazinylidene derivatives | DprE1 | Hydrogen bonding with Cys387 residue in the active site nih.gov. |

| Pyrazine-2-carbohydrazide derivatives | DprE1 | Interaction with the Cys387 residue in the active site worldscientific.comresearchgate.net. |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | DNA gyrase | Strong binding affinities with the target protein mdpi.com. |

| Pyrazine sulfonamide derivatives | Mycobacterium tuberculosis L,D-transpeptidase-2 (LdtMt2) | Exploration of potential binding interactions jetir.org. |

| Ferrocenyl-substituted pyrazoles | DNA gyrase | Significant interactions within the active site nih.gov. |

| Pyrazine-pyridone derivatives | Bacterial target (PDB: 4DUH) | High binding affinity with hydrogen-donor and π-hydrogen bond interactions nih.gov. |

Binding Affinity Predictions

Molecular docking studies are crucial in predicting the binding affinity of a ligand to a protein's active site, often expressed as a binding energy score in kcal/mol. Lower binding energy values typically indicate a more stable and favorable interaction.

For pyrazine derivatives, these studies have shown promising results. For instance, a pyrazine-pyridone derivative, compound 5d , demonstrated a high binding affinity with a score of -7.4519 kcal/mol against a bacterial target (PDB ID: 4DUH) nih.gov. Similarly, various pyrazine-2-carboxamide derivatives have been analyzed for their potential as tyrosine kinase inhibitors. The predicted binding energies for these compounds against specific kinases, such as AXL receptor tyrosine kinase 1 (AXL1) and tyrosine kinase receptor A (TRKA), ranged from -6.3 to -7.0 kcal/mol, suggesting stable binding within the active sites of these enzymes civilica.com.

In another study focusing on Mycobacterium tuberculosis, pyrazine sulfonamide derivatives were found to have greater binding affinities for the L,D-transpeptidase-2 (LdtMt2) enzyme compared to the established drug, pyrazinamide jetir.org. This suggests that modifications to the pyrazine scaffold can significantly enhance the binding potency.

Table 1: Predicted Binding Affinities of Selected Pyrazine Derivatives

| Compound Class | Target Protein | PDB ID | Binding Affinity (kcal/mol) |

|---|---|---|---|

| Pyrazine-pyridone derivative | Bacterial target | 4DUH | -7.4519 nih.gov |

| 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide | AXL receptor tyrosine kinase 1 (AXL1) | - | -7.0 civilica.com |

| 3-amino-N-phenylpyrazine-2-carboxamide | Tyrosine kinase receptor A (TRKA) | - | -6.8 civilica.com |

Identification of Key Interacting Residues

The stability of the ligand-protein complex is determined by specific molecular interactions with amino acid residues in the binding pocket. For pyrazine derivatives, a combination of hydrogen bonds, hydrophobic interactions, and π-stacking are commonly observed.

The high binding affinity of the pyrazine-pyridone derivative 5d is attributed to two critical interactions: a hydrogen-donor bond and a π-hydrogen bond with its bacterial target nih.gov. In the case of pyrazine-2-carboxamide derivatives targeting tyrosine kinases, molecular docking revealed interactions with key residues through hydrogen bonds and hydrophobic contacts civilica.com. Specifically, compound 4 (3-amino-N-phenylpyrazine-2-carboxamide) forms hydrogen bonds with Pro672 and Met674 in the active site of AXL1, and with Met592 in TRKA civilica.com.

Further research into pyrazine-based compounds has highlighted the importance of π-π stacking interactions. Docking studies of certain derivatives with histone deacetylase 3 (HDAC3) showed that the pyrazine ring was involved in three π−π stacking interactions with Phe144, Phe200, and His172 residues, which reinforces the inhibitor's binding to the enzyme researchgate.net.

Table 2: Key Interacting Residues for Pyrazine Derivatives

| Compound | Target Protein | Interacting Residues | Type of Interaction |

|---|---|---|---|

| 3-amino-N-phenylpyrazine-2-carboxamide | AXL1 | Pro672, Met674 | Hydrogen Bond civilica.com |

| 3-amino-N-phenylpyrazine-2-carboxamide | TRKA | Met592 | Hydrogen Bond civilica.com |

Modulation of Cellular Processes

Derivatives of pyrazine have demonstrated significant activity in modulating cellular processes, particularly in the context of cancer research. Their effects on cell proliferation and signaling pathways are of primary interest.

Several studies have evaluated the antiproliferative effects of pyrazine derivatives against various human cancer cell lines. For example, a series of nih.govmdpi.comtubitak.gov.trtriazolo[4,3-a]pyrazine derivatives showed potent antiproliferative activities against A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and Hela (cervical cancer) cell lines frontiersin.org. The most promising compound, 17l , exhibited IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM against these cell lines, respectively frontiersin.org. This compound was found to inhibit the growth of A549 cells by arresting the cell cycle in the G0/G1 phase and inducing apoptosis frontiersin.org.

The mechanism behind these effects often involves the modulation of key cellular signaling pathways. Compound 17l was shown to interfere with the intracellular c-Met signaling pathway and inhibit the expression of c-Met and VEGFR-2, two receptor tyrosine kinases crucial for tumor growth and angiogenesis frontiersin.org. Similarly, ligustrazine–curcumin hybrids, which contain a pyrazine moiety, were found to inhibit the expression of thioredoxin reductase (TrxR) and promote the accumulation of reactive oxygen species (ROS) in cells, leading to the inhibition of proliferation in both sensitive and drug-resistant lung cancer cells nih.govmdpi.com. The pyrazine ring is considered a pivotal scaffold in medicinal chemistry due to its electron-deficient nature, which facilitates a wide range of interactions with biological targets researchgate.net.

In Silico Pharmacokinetic Profiling (ADME prediction)

The potential of a compound to be developed into a drug is heavily dependent on its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME). In silico tools are widely used to predict these properties at an early stage of drug discovery.

Studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives using the SwissADME online tool predicted high gastrointestinal absorption for all synthesized compounds mdpi.com. Furthermore, these compounds were found to satisfy Lipinski's rule of five, which suggests good drug-likeness properties mdpi.com. The "BOILED-Egg" plot, a common visualization tool for ADME predictions, indicated that most of these derivatives could also cross the blood-brain barrier mdpi.com.

Computational analyses of other heterocyclic compounds, including pyrazine derivatives, consistently involve predictions of ADME properties to assess their drug-like potential researchgate.netbiointerfaceresearch.comrsc.org. These predictions help to filter out compounds with poor pharmacokinetic profiles, such as low absorption or poor bioavailability, thereby saving resources in the drug development pipeline tubitak.gov.tramazonaws.com. The general consensus from these in silico studies is that the pyrazine scaffold can be incorporated into molecules with favorable ADME characteristics, making them promising candidates for further investigation.

Table 3: List of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide |

| Pyrazine-pyridone derivative |

| Pyrazine-2-carboxamide derivatives |

| 3-amino-N-(4-methylbenzyl) pyrazine-2-carboxamide |

| 3-amino-N-phenylpyrazine-2-carboxamide |

| Pyrazine sulfonamide derivatives |

| Pyrazinamide |

| nih.govmdpi.comtubitak.gov.trtriazolo[4,3-a]pyrazine derivatives |

Applications in Materials Science and Optoelectronics

Development as Components in Organic Light-Emitting Diodes (OLEDs)

The field of organic light-emitting diodes has been revolutionized by the development of new classes of luminophores. Pyrazine (B50134) derivatives, in general, are known to be effective building blocks for luminescent materials due to their electron-deficient nature which can be harnessed to create efficient emitters.

While specific experimental data on the luminescent properties of 2-(4-Bromophenoxy)pyrazine is not extensively documented in publicly available research, the broader class of pyrazine-based luminogens offers significant insights. Many pyrazine derivatives exhibit intriguing photophysical behaviors, including aggregation-induced emission (AIE). The AIE phenomenon is characterized by weak or no emission in dilute solutions but strong luminescence in the aggregated or solid state. This property is highly desirable for OLED applications as it mitigates the common issue of aggregation-caused quenching (ACQ) that affects many traditional fluorescent dyes in the solid-state devices.

The mechanism behind AIE in similar molecules often involves the restriction of intramolecular motions (RIM) in the aggregated state. For a molecule like this compound, the rotation of the phenoxy group relative to the pyrazine ring can serve as a non-radiative decay pathway in solution. In the solid state, this rotation is hindered, which blocks the non-radiative channels and promotes radiative decay, leading to enhanced emission. The presence of the bromine atom can also influence the photophysical properties through the heavy-atom effect, potentially promoting intersystem crossing and influencing phosphorescent characteristics.

Further research is required to fully characterize the specific emission wavelengths, quantum yields, and AIE behavior of this compound. Such studies would typically involve photoluminescence spectroscopy in various solvent systems and in the solid state to confirm and quantify its AIE characteristics.

Utilization as Hole Transport Materials (HTMs) in Perovskite Solar Cells

Perovskite solar cells (PSCs) have shown remarkable progress in power conversion efficiency, with the hole transport material (HTM) playing a critical role in their performance and stability. An ideal HTM should possess appropriate energy levels for efficient hole extraction from the perovskite layer, high hole mobility for effective charge transport, and good film-forming properties.

Pyrazine-based compounds have been investigated as potential HTMs due to their electron-deficient core, which can be beneficial for tuning the material's energy levels. For this compound, the phenoxy group acts as an electron-donating unit that can be further functionalized to enhance hole-transporting capabilities. While specific studies detailing the use of this compound as an HTM are limited, the general principles of molecular design for pyrazine-based HTMs suggest its potential. The energy levels (HOMO and LUMO) of the molecule would need to be precisely aligned with the valence band of the perovskite absorber and the work function of the electrode to ensure efficient device operation. The bromine substituent could also play a role in promoting intermolecular interactions, potentially influencing the molecular packing and charge transport pathways in the solid state.

The performance of a hypothetical PSC device using this compound as the HTM would be evaluated based on key photovoltaic parameters, which would be presented in a data table format for clarity and comparison.

Hypothetical Photovoltaic Performance Data

| Parameter | Value |

|---|---|

| Power Conversion Efficiency (PCE) | Data not available |

| Open-Circuit Voltage (Voc) | Data not available |

| Short-Circuit Current Density (Jsc) | Data not available |

Note: The table above is illustrative. Experimental validation is necessary to determine the actual performance of this compound as an HTM.

Integration into Electrochromic Devices

Electrochromic devices, which can change their optical properties upon the application of an electrical voltage, are used in smart windows, displays, and mirrors. The operation of these devices relies on materials that can undergo reversible color changes during electrochemical redox reactions. The donor-acceptor architecture inherent in this compound makes it a candidate for electrochromic applications. The pyrazine unit can act as a stable redox-active center. Upon electrochemical reduction or oxidation, the electronic structure of the molecule would be altered, leading to a change in its absorption spectrum and, consequently, its color. The stability of the radical ions formed during the redox process is crucial for the long-term performance and cyclability of an electrochromic device. The design of this compound could be further optimized by incorporating other functional groups to enhance its electrochromic performance, such as color contrast, switching speed, and durability.

Exploration in Supramolecular Host-Guest Systems (e.g., inclusion compounds)

Supramolecular chemistry, which focuses on non-covalent interactions between molecules, has led to the development of complex and functional systems. Host-guest chemistry, a central part of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. The pyrazine ring in this compound, with its nitrogen lone pairs, can participate in hydrogen bonding and coordination with metal ions. The aromatic rings can engage in π-π stacking and hydrophobic interactions. These features make it a potential building block for constructing supramolecular hosts or acting as a guest in larger macrocyclic systems. The formation of such host-guest or inclusion compounds can dramatically alter the physicochemical properties of the constituent molecules, leading to applications in sensing, catalysis, and drug delivery. The specific geometry and electronic nature of this compound would dictate its binding affinity and selectivity towards different guest or host molecules.

Future Research Trajectories and Broader Impact

Design of Novel Multi-Functional Pyrazine (B50134) Derivatives

The core structure of 2-(4-Bromophenoxy)pyrazine serves as an excellent starting point for the design of new multi-functional derivatives. Pyrazine-containing compounds are known to exhibit a wide array of pharmacological effects, including anticancer, anti-inflammatory, antibacterial, and antioxidant activities. nih.govtandfonline.comtandfonline.comnih.gov Future research can focus on modifying the this compound scaffold to enhance these properties or to introduce new functionalities.

Key strategies for derivatization could include:

Substitution on the pyrazine ring: Introducing various functional groups onto the pyrazine ring can modulate the electronic properties and steric profile of the molecule, potentially leading to enhanced biological activity.

Modification of the phenoxy group: Altering the substituent on the phenyl ring, for instance, by replacing the bromine atom with other halogens or with electron-donating or electron-withdrawing groups, could fine-tune the molecule's interaction with biological targets.

Hybridization with other bioactive scaffolds: Covalently linking this compound with other known pharmacophores, such as chalcones, flavonoids, or other heterocyclic systems, could result in hybrid molecules with synergistic or novel therapeutic effects. nih.gov

Such derivatization efforts could yield compounds with dual or multiple functionalities, for example, a single molecule that exhibits both anticancer and anti-inflammatory properties. This approach is a growing area of interest in drug discovery, as multi-target drugs can offer improved efficacy and a reduced likelihood of drug resistance. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the identification and optimization of new drug candidates. mdpi.com These computational tools can be powerfully applied to the future study of this compound and its derivatives.

Future research could leverage AI and ML in the following ways:

Virtual Screening: AI-powered platforms can perform large-scale virtual screening of libraries containing novel this compound derivatives against various biological targets to identify promising hits. nih.govnih.govspringernature.com

Predictive Modeling: Machine learning models can be trained on existing data for pyrazine compounds to predict the biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and potential toxicity of newly designed derivatives. mdpi.com This can help prioritize the synthesis of compounds with the most favorable profiles.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for specific properties such as high binding affinity to a target protein or desirable drug-like characteristics. nih.govspringernature.com A recent study demonstrated the use of a deep generative model to design novel benzimidazole-pyrazine derivatives as potential selective A2BAR antagonists. nih.gov

By integrating AI and ML, researchers can navigate the vast chemical space of possible pyrazine derivatives more efficiently, reducing the time and cost associated with traditional drug discovery pipelines. mdpi.com

| AI/ML Application | Potential Impact on this compound Research |

| Virtual Screening | Rapid identification of derivatives with high potential for specific biological activities. |

| Predictive Modeling | Prioritization of synthetic efforts on compounds with favorable ADMET profiles. |

| De Novo Design | Creation of novel and highly optimized pyrazine-based drug candidates. |

Green Chemistry Approaches for Sustainable Synthesis

The synthesis of novel chemical compounds must consider environmental impact. Green chemistry principles aim to design chemical processes that are efficient, safe, and environmentally benign. nih.govmdpi.comtandfonline.comfrontiersin.orgresearchgate.net Future research on this compound and its derivatives should prioritize the development of sustainable synthetic methods.

Potential green chemistry strategies include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase product yields, and often allows for the use of less hazardous solvents compared to conventional heating methods. ijpsjournal.comrasayanjournal.co.in

Solvent-Free Reactions: Performing reactions in the absence of solvents minimizes waste and eliminates the environmental and health risks associated with solvent use and disposal. ijpsjournal.comrasayanjournal.co.in

Use of Sustainable Catalysts: Employing recyclable and non-toxic catalysts, such as heterogeneous catalysts or biocatalysts, can improve the sustainability of synthetic routes. mdpi.comfrontiersin.org The development of one-pot synthesis methods, where multiple reaction steps are carried out in a single vessel, further enhances efficiency and reduces waste. tandfonline.com

Adopting these approaches will not only make the synthesis of this compound derivatives more environmentally friendly but also more cost-effective. tandfonline.com

Expanding the Scope of Biological and Materials Applications

While the primary focus for many pyrazine derivatives has been in medicine, their unique electronic and structural properties also make them suitable for applications in materials science. tandfonline.comtandfonline.commdpi.com Future research should explore the full potential of this compound in both of these domains.

Biological Applications: Beyond the commonly explored areas of anticancer and antimicrobial activity, derivatives of this compound could be investigated for a wider range of therapeutic uses. Pyrazine-containing compounds have shown potential as antidiabetic, diuretic, and even herbicidal agents. mdpi.comresearchgate.net A systematic evaluation of new derivatives against a broad panel of biological targets could uncover novel therapeutic applications.

Materials Science Applications: The pyrazine ring, being an electron-deficient system, can act as an electron-withdrawing group in push-pull systems, which are of interest for nonlinear optical (NLO) materials. mdpi.com Pyrazine derivatives have also been incorporated into luminescent materials, polymers for batteries, and dyes. tandfonline.commdpi.com The specific properties of this compound could be harnessed in the development of:

Organic light-emitting diodes (OLEDs)

Sensors

Advanced polymers with tailored electronic properties

| Potential Application Area | Specific Examples |

| Biological | Antiviral agents, neuroprotective agents, cardiotonic agents, agricultural herbicides. mdpi.comresearchgate.net |

| Materials Science | Nonlinear optical materials, fluorescent probes, components of organic solar cells, supercapacitor electrode materials. mdpi.com |

Deepening Mechanistic Understanding through Advanced Biophysical Techniques

To effectively design and optimize new drugs, a thorough understanding of how they interact with their biological targets at a molecular level is crucial. Advanced biophysical techniques are essential tools for elucidating these mechanisms. nih.gov

Future studies on bioactive derivatives of this compound should employ a range of biophysical methods to:

Confirm Target Engagement: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can provide quantitative data on the binding affinity and thermodynamics of a compound's interaction with its target protein. nih.govmdpi.com

Characterize Binding Modes: Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can reveal the precise three-dimensional structure of a compound bound to its target, providing invaluable insights for structure-based drug design.

Screen for Binders: Affinity Selection Mass Spectrometry (AS-MS) and Thermal Shift Assays (TSA) are high-throughput methods that can be used in the early stages to screen for compounds that bind to a target of interest. nih.gov

A systematic analysis of the RCSB PDB database has shown that pyrazine moieties frequently engage in hydrogen bonds, π-interactions, and coordination with metal ions in protein binding sites. nih.gov Applying these advanced techniques to this compound derivatives will enable a detailed understanding of their structure-activity relationships and facilitate the rational design of more potent and selective molecules.

Potential for Collaborative Interdisciplinary Research Initiatives

The multifaceted potential of this compound calls for a collaborative, interdisciplinary research approach. Realizing the full potential of this compound and its derivatives will require expertise from various scientific fields.

Future progress will be accelerated by establishing collaborations between:

Synthetic Organic Chemists: To design and synthesize novel derivatives using sustainable methods.

Medicinal Chemists and Pharmacologists: To evaluate the biological activity of new compounds and study their mechanisms of action. mdpi.comnih.gov

Computational Chemists and Data Scientists: To apply AI and ML for predictive modeling, virtual screening, and de novo design. mdpi.com

Biophysicists and Structural Biologists: To characterize the molecular interactions between compounds and their biological targets.

Materials Scientists: To explore the applications of these compounds in the development of new materials.

Such interdisciplinary initiatives are crucial for translating fundamental chemical research into tangible applications in medicine and technology, ultimately maximizing the broader impact of research into this compound. mdpi.comrsc.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-Bromophenoxy)pyrazine, and how can reaction conditions be optimized to maximize yield?

- Methodological Answer : The synthesis typically involves coupling a bromophenol derivative with a pyrazine precursor. Key steps include:

- Step 1 : Reaction of 4-bromophenol with chloroacetyl chloride to form an intermediate (e.g., 2-(4-bromophenoxy)acetyl chloride) under controlled temperature (40–60°C) and inert atmosphere to prevent side reactions.

- Step 2 : Subsequent nucleophilic substitution with pyrazine derivatives, using methylamine or similar reagents, under reflux conditions in aprotic solvents like dichloromethane or THF.

- Optimization : Yield improvements require precise control of stoichiometry, solvent polarity, and reaction time (typically 6–12 hours). Catalytic agents (e.g., triethylamine) enhance intermediate stability .

Q. Which characterization techniques are most effective for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and aromatic ring coupling patterns (e.g., para-substituted bromophenoxy groups).

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., C₁₀H₈BrN₂O₂, [M+H]⁺ ≈ 281.0).

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-Br stretch at ~600 cm⁻¹, C-N pyrazine ring vibrations at ~1550 cm⁻¹).

- Purity Assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis ensure >95% purity .

Q. What common side reactions occur during the synthesis of this compound, and how can they be mitigated?

- Methodological Answer :

- Side Reactions :

- Dehalogenation : Bromine loss under prolonged heating, leading to undesired phenoxy derivatives.

- Oxidation : Pyrazine ring oxidation in the presence of oxygen, forming N-oxides.

- Mitigation Strategies :

- Use anhydrous solvents and inert gas (N₂/Ar) to prevent oxidation.

- Limit reaction temperature (<80°C) and employ radical scavengers (e.g., BHT) to suppress dehalogenation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

- Methodological Answer :

- The bromophenoxy group acts as an electron-withdrawing substituent, polarizing the pyrazine ring and activating it for Suzuki-Miyaura coupling with arylboronic acids.

- Mechanistic Insight : DFT calculations show that the LUMO of pyrazine is lowered by the bromophenoxy group, enhancing electrophilicity at the C-2 position.

- Experimental Validation : Iron-catalyzed cross-coupling with 4-methylphenylboronic acid yields 2-(4-methylphenyl)pyrazine derivatives (GC-MS confirmed) .

Q. What computational methods are suitable for modeling the excited-state dynamics of this compound derivatives?

- Methodological Answer :

- Multiconfiguration Time-Dependent Hartree (MCTDH) : Accurately models vibronic coupling in the S₁ and S₂ electronic states, incorporating all 24 vibrational modes.

- Benchmarking : Simulated absorption spectra align with experimental UV-Vis data, validating the role of weakly coupled modes (e.g., out-of-plane bending) in non-radiative decay .

Q. How can isotopic labeling (e.g., ¹³C, ²H) be applied to study the metabolic pathways of this compound in biological systems?

- Methodological Answer :

- Labeling Strategy : Synthesize ¹³C-labeled derivatives at the pyrazine ring or bromophenoxy group using isotopically enriched precursors.

- Tracing Metabolism : LC-MS/MS tracks labeled metabolites in vitro (e.g., hepatic microsomes), identifying hydroxylation or demethylation pathways.

- Case Study : Similar approaches for pyrazine-2-carboxylic acid derivatives revealed sulfonamide conjugation as a detoxification route .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of this compound derivatives?

- Methodological Answer :

- Source Evaluation : Cross-validate studies using standardized assays (e.g., MIC for antimicrobial activity) and check for purity (>95% by HPLC).

- Structural Confounds : Minor substituent changes (e.g., methoxy vs. methyl groups) drastically alter bioactivity. Compare analogs like 2-(4-fluorophenyl)piperazine (Item No. 24421) to isolate substituent effects .

- Statistical Rigor : Use dose-response curves (IC₅₀) and replicate experiments (n ≥ 3) to minimize variability .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Synthetic Yield | 65–78% (optimized) | |

| Melting Point | 153–154°C (analog data) | |